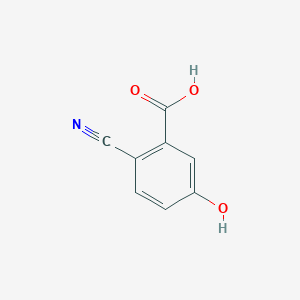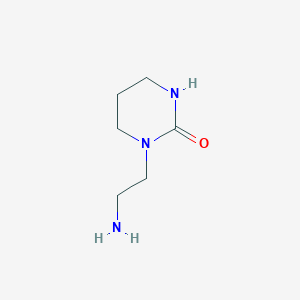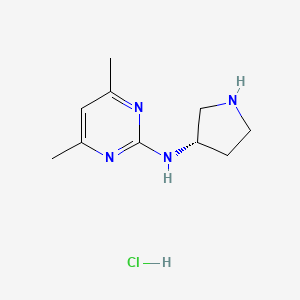
(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of particular interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
The synthesis of (S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4,6-dimethylpyrimidine with pyrrolidine under specific conditions to form the desired product. The reaction conditions typically involve the use of a solvent such as N-methyl-2-pyrrolidone (NMP) and a catalyst to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an antifibrotic, antimicrobial, antiviral, and antitumor agent.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:
- N-Ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol hydrochloride
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse pharmacological activities.
Propiedades
Fórmula molecular |
C10H17ClN4 |
|---|---|
Peso molecular |
228.72 g/mol |
Nombre IUPAC |
4,6-dimethyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);1H/t9-;/m0./s1 |
Clave InChI |
ULSUXEQPYIUOJN-FVGYRXGTSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)N[C@H]2CCNC2)C.Cl |
SMILES canónico |
CC1=CC(=NC(=N1)NC2CCNC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


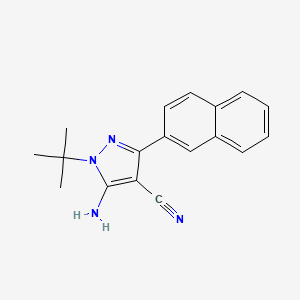
![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
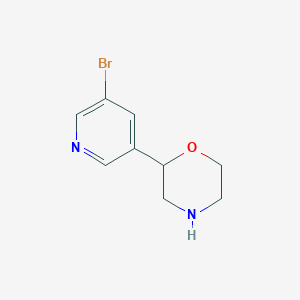
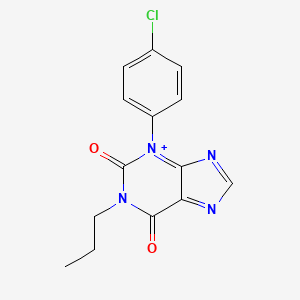



![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
![Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)](/img/structure/B12328017.png)

